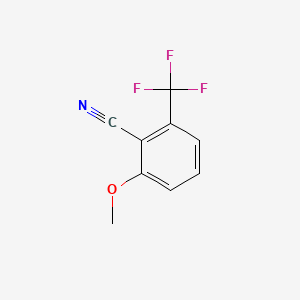

2-Methoxy-6-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO/c1-14-8-4-2-3-7(6(8)5-13)9(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJIFFRRYYZZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273038 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017778-93-6 | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017778-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Methoxy-6-(trifluoromethyl)benzonitrile" properties

An In-Depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzonitrile

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 175277-63-3), a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. The strategic placement of a methoxy group, a nitrile functionality, and a trifluoromethyl group on a benzene ring creates a unique electronic and steric environment, positioning this molecule as a highly valuable building block for novel therapeutics and advanced materials. The trifluoromethyl moiety is known to enhance metabolic stability and lipophilicity, critical parameters in drug design, while the nitrile and methoxy groups offer versatile handles for synthetic transformations.[1][2] This document synthesizes available data on the compound's core properties, proposes logical and field-proven methodologies for its synthesis and handling, explores its chemical reactivity, and discusses its potential applications, particularly in drug discovery. By integrating data from structurally similar analogs, this guide aims to provide a robust and practical resource for scientists and development professionals.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic compound whose structure is foundational to its chemical behavior. The core identifiers are summarized below. While direct, experimentally verified physicochemical data for this specific compound is not widely published, a comparative analysis with its close structural analogs allows for a scientifically grounded estimation of its properties.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 175277-63-3 |

| Molecular Formula | C₉H₆F₃NO |

| Molecular Weight | 201.15 g/mol |

| Canonical SMILES | COC1=CC=CC(=C1C#N)C(F)(F)F |

| InChI Key | FPNPUXLOGQGPOJ-UHFFFAOYSA-N |

Comparative Physicochemical Properties

The properties of a molecule are a direct consequence of its structure. By comparing the target compound with its analogs—2-Fluoro-6-(trifluoromethyl)benzonitrile and 2-Fluoro-6-methoxybenzonitrile—we can infer its likely characteristics. The replacement of a fluorine atom with a methoxy group is expected to increase the melting and boiling points due to a higher molecular weight and different crystal packing forces. The trifluoromethyl group significantly increases lipophilicity (logP) and density compared to a simple methoxy or fluoro substituent.[2]

| Property | This compound (Predicted) | 2-Fluoro-6-(trifluoromethyl)benzonitrile[2] | 2-Fluoro-6-methoxybenzonitrile[3] |

| Physical State | White to off-white solid or low-melting solid | White to almost white powder to lump | Solid |

| Melting Point (°C) | 30 - 45 | 28 | 103 - 105 |

| Density (g/mL) | ~1.3 - 1.4 | 1.37 | ~1.2 |

| Solubility | Soluble in organic solvents (DMSO, DCM, Ethyl Acetate); Insoluble in water | Not specified, but expected to be similar | Not determined |

Synthesis and Purification

The synthesis of substituted benzonitriles is a well-established area of organic chemistry.[4] For this compound, a robust and scalable synthetic route can be designed starting from commercially available precursors. A logical approach involves the cyanation of an appropriately substituted aryl halide.

Proposed Synthetic Workflow

The most direct pathway involves a nucleophilic substitution reaction using a cyanide source on a halogenated precursor, such as 2-bromo-1-methoxy-3-(trifluoromethyl)benzene. This reaction is typically catalyzed by a palladium or copper complex. The choice of a copper catalyst, such as cuprous cyanide (CuCN), in a Rosenmund-von Braun reaction is often preferred for its cost-effectiveness and high yield in similar transformations.[5]

Detailed Experimental Protocol

Trustworthiness Insight: This protocol incorporates a high-boiling polar aprotic solvent (DMF) to ensure the solubility of the starting material and the cyanide salt, facilitating a homogenous reaction at the required high temperature. The inert atmosphere is critical to prevent oxidation of the copper(I) catalyst and other side reactions.

Materials:

-

2-Bromo-1-methoxy-3-(trifluoromethyl)benzene (1 equivalent)

-

Cuprous Cyanide (CuCN) (1.2 - 1.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Nitrogen or Argon gas supply

-

Standard reflux apparatus with magnetic stirring and heating mantle

-

Ethyl acetate, Hexanes, Saturated aqueous ferric chloride, Brine

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere (N₂ or Ar).

-

Charging the Flask: To the flask, add 2-bromo-1-methoxy-3-(trifluoromethyl)benzene (1 eq.) and cuprous cyanide (1.2 eq.).

-

Solvent Addition: Add anhydrous DMF to the flask via syringe to create a solution with a concentration of approximately 0.5 M.

-

Reaction: Heat the reaction mixture to 150-160 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a vigorously stirred aqueous solution of ferric chloride (to complex with excess cyanide) and ethyl acetate.

-

Stir for 1 hour, then separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers and wash with water, followed by brine.

-

-

Purification:

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure this compound.

-

Key Chemical Reactivity

The reactivity of this compound is governed by its three key functional groups: the nitrile, the trifluoromethyl group, and the substituted aromatic ring.

-

Nitrile Group: This group is a versatile synthetic handle. It can be hydrolyzed under acidic or basic conditions to form the corresponding benzoic acid, or it can be reduced using reagents like LiAlH₄ or catalytic hydrogenation to yield a benzylamine.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy group (-OCH₃) and deactivated by the strongly electron-withdrawing trifluoromethyl (-CF₃) and nitrile (-CN) groups. The -OCH₃ group is an ortho-, para-director, while the -CF₃ and -CN groups are meta-directors. The ultimate substitution pattern will depend on the reaction conditions, but substitution is likely directed to the positions ortho and para to the methoxy group.

-

Trifluoromethyl Group: The C-F bonds in the -CF₃ group are exceptionally strong, making it highly stable and generally unreactive under standard synthetic conditions.[6] This stability is a key reason for its prevalence in pharmaceutical compounds.[1]

Applications in Drug Discovery

Benzonitrile derivatives are a cornerstone in modern medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents.[7][8] The inclusion of a trifluoromethyl group is a well-established strategy to enhance a drug candidate's profile by improving its metabolic stability, binding affinity, and membrane permeability.[1]

-

Kinase Inhibitors: Many small-molecule kinase inhibitors feature a benzonitrile core, which can form crucial hydrogen bonds within the ATP-binding pocket of the target kinase.[7] The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of novel inhibitors targeting kinases implicated in oncology.

-

Antiviral and Antimicrobial Agents: The benzonitrile scaffold has been successfully employed in the development of antiviral (e.g., against Hepatitis C Virus) and antimicrobial compounds.[7] The lipophilicity imparted by the -CF₃ group can aid in penetrating viral envelopes or bacterial cell walls.

-

Agrochemicals: Fluorinated compounds are widely used in the agrochemical industry. This molecule can serve as an intermediate for creating new herbicides and pesticides with improved efficacy and target specificity.[2]

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. Therefore, a conservative approach based on its closest structural analogs, such as 2-Fluoro-6-(trifluoromethyl)benzonitrile and other toxic nitriles, is mandatory.[9][10]

Hazard Identification (Inferred)

| Hazard Class | GHS Classification | Precautionary Statements |

| Acute Toxicity | Category 3 or 4 (Oral, Dermal, Inhalation) | H301/302, H311/312, H331/332: Toxic/Harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Target Organ Toxicity | Category 3 (Respiratory) | H335: May cause respiratory irritation. |

Safe Handling Protocol

Expertise Insight: Nitriles can be absorbed through the skin and are toxic. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area, preferably a chemical fume hood. In case of accidental exposure, immediate and thorough decontamination is critical.

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear compatible, chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.

-

Eye Protection: Use chemical safety goggles or a face shield.

-

Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.

-

-

Handling: Avoid creating dust. If the material is a solid, handle it gently. Keep containers tightly closed when not in use.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids/bases.[10]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structure verification. The following are predicted key signals based on the compound's structure and data from similar molecules.[11]

| Spectroscopy | Predicted Key Signals and Rationale |

| ¹H NMR | ~7.6-7.8 ppm (m, 3H): Aromatic protons, complex multiplet due to coupling. ~3.9-4.1 ppm (s, 3H): Methoxy (-OCH₃) protons, singlet. |

| ¹³C NMR | ~160 ppm: Aromatic carbon attached to the -OCH₃ group. ~130-140 ppm: Other aromatic carbons. ~123 ppm (q, ¹JCF ≈ 272 Hz): Carbon of the -CF₃ group, quartet due to strong coupling with fluorine. ~117 ppm: Nitrile (-C≡N) carbon. ~56 ppm: Methoxy (-OCH₃) carbon. |

| IR (cm⁻¹) | ~3050-3100: Aromatic C-H stretch. ~2950: Aliphatic C-H stretch (methoxy). ~2230-2240: Strong, sharp C≡N stretch. ~1100-1350: Very strong C-F stretches from the -CF₃ group. |

| Mass Spec (EI) | [M]⁺ at m/z = 201: Molecular ion peak. Fragments: Loss of CH₃, OCH₃, and potential rearrangements involving the nitrile and CF₃ groups. |

References

- [No Title Found]. (URL: )

- Biosynth. (2024-02-22). Safety Data Sheet - 2-Fluoro-6-methoxybenzonitrile. (URL: )

- Guidechem. 2-fluoro-6-[[3-methoxy-5-(trifluoromethyl)phenyl]thio]benzonitrile. (URL: )

- CP Lab Safety. 2-Fluoro-6-methoxybenzonitrile, 25g, Each. (URL: )

- Sigma-Aldrich. 2-Fluoro-6-methoxybenzonitrile 98. (URL: )

- ECHEMI.

- PubChem - NIH. 2-Fluoro-6-methoxybenzonitrile. (URL: )

- PubChem - NIH. 2-Methoxy-6-methylbenzonitrile. (URL: )

- Fisher Scientific. SAFETY DATA SHEET - 2-Fluoro-6-(trifluoromethyl)benzonitrile. (URL: )

- Journal of Biomedical Research & Environmental Sciences. (2024-02-15).

- Chem-Impex. 2-Fluoro-6-(trifluoromethyl)benzonitrile. (URL: )

- PMC - NIH.

- Benchchem.

- Benchchem. Spectral analysis of 2-Amino-4-(trifluoromethoxy)benzonitrile. (URL: )

- Benchchem. A Comparative Guide to 2-Amino-4-methoxy-5-nitrobenzonitrile and Its Isomers for Drug Discovery. (URL: )

- MedCrave online. (2018-06-07). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (URL: )

- Eureka | Patsnap. Synthesis method of p-trifluoromethyl benzonitrile compound. (URL: )

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-氟-6-甲氧基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. Synthesis method of p-trifluoromethyl benzonitrile compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. calpaclab.com [calpaclab.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

physicochemical characteristics of 2-Methoxy-6-(trifluoromethyl)benzonitrile

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methoxy-6-(trifluoromethyl)benzonitrile

Introduction: Unveiling a Scaffold of Pharmaceutical Interest

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The trifluoromethyl (-CF3) group, in particular, is a cornerstone of medicinal chemistry, prized for its ability to enhance properties like lipophilicity and metabolic resistance.[1][2] When combined with a benzonitrile framework—a versatile synthetic intermediate—and a methoxy group, the resulting scaffold, This compound , emerges as a compound of significant interest for researchers and drug development professionals.

This guide provides a comprehensive exploration of the core . As publicly available, peer-reviewed data for this specific molecule is limited, this document synthesizes information from structurally related analogs to project a robust physicochemical profile. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these properties, empowering researchers to validate these characteristics in a laboratory setting. Our narrative is grounded in the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating trustworthy and reproducible data.

Section 1: Molecular Identity and Structural Attributes

A molecule's identity is the foundation of its chemical behavior. The structure of this compound features an aromatic ring substituted with three key functional groups that dictate its electronic and steric properties.

-

Molecular Formula: C₉H₆F₃NO

-

Molecular Weight: 201.15 g/mol

-

CAS Number: A unique CAS registry number for this specific compound is not readily found in public databases, suggesting it may be a novel or non-commercial chemical entity.

-

Key Structural Features:

-

Trifluoromethyl Group (-CF3): A strong electron-withdrawing group that significantly increases the molecule's lipophilicity and can block metabolic oxidation at its position.

-

Nitrile Group (-C≡N): A polar, electron-withdrawing group that can participate in hydrogen bonding as an acceptor and serves as a versatile handle for further chemical transformations.

-

Methoxy Group (-OCH₃): An electron-donating group that influences the electronic distribution of the aromatic ring and can also act as a hydrogen bond acceptor.

-

Section 2: Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on data from structurally similar compounds, providing a scientifically reasoned baseline for experimental work.

| Property | Predicted Value / Observation | Rationale & Comparative Insights from Analogs |

| Appearance | White to off-white solid | Analogs such as 2-Fluoro-6-methoxybenzonitrile appear as a white powder or crystal.[3] The presence of the chromophoric benzonitrile system suggests a crystalline solid form at room temperature. |

| Melting Point | 25 - 35 °C | 2-Fluoro-6-(trifluoromethyl)benzonitrile has a melting point of 28 °C.[4] Replacing the fluoro group with a slightly larger methoxy group may not drastically alter the crystal lattice energy, suggesting a similar, near-room-temperature melting point. |

| Boiling Point | ~220 - 240 °C (at 760 mmHg) | Direct analogs are not readily available for boiling point comparison. However, the increased molecular weight compared to simpler benzonitriles suggests a boiling point in this range under atmospheric pressure. Experimental determination is highly recommended. |

| Density | ~1.3 - 1.4 g/cm³ | 2-Fluoro-6-(trifluoromethyl)benzonitrile has a density of 1.37 g/mL.[5] The substitution of fluorine (atomic weight ~19) with a methoxy group (molecular weight ~31) is not expected to dramatically alter the density. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone, THF). | The highly lipophilic trifluoromethyl group and the aromatic ring dominate the molecule's character, predicting poor aqueous solubility.[4] The molecule's overall polarity should allow for good solubility in a range of organic solvents. |

| pKa | Not applicable (non-ionizable) | The molecule lacks strongly acidic or basic functional groups capable of ionization under typical aqueous conditions. |

Section 3: Experimental Determination of Physicochemical Properties

To ensure scientific integrity, predicted properties must be confirmed through empirical measurement. The following protocols describe standard, reliable methods for determining the key physicochemical characteristics of a novel organic compound.

Melting Point Determination via Capillary Method

The melting point provides a crucial indication of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[6]

Protocol:

-

Sample Preparation: Place a small amount of the finely powdered compound onto a watch glass. Tamp the open end of a capillary tube into the powder to collect a sample. Tap the sealed end of the tube on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Insert the capillary tube into the heating block of a Mel-Temp apparatus or similar device. Place a calibrated thermometer in the designated port.

-

Rapid Determination (Optional): Heat the block rapidly to get an approximate melting point. This allows for a more efficient use of time in the subsequent accurate determination.

-

Accurate Determination: Allow the apparatus to cool below the approximate melting point. Prepare a new sample and heat the block slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample has melted (T₂). The melting point is reported as the range T₁ - T₂.[7]

Workflow for Melting Point Determination

Caption: Capillary method workflow for melting point determination.

Boiling Point Determination (Microscale)

For small sample quantities, the capillary inversion method provides an accurate boiling point, defined as the temperature where the liquid's vapor pressure equals the surrounding atmospheric pressure.[8][9]

Protocol:

-

Sample Preparation: Add a small amount (0.5-1 mL) of the liquid compound to a small test tube or fusion tube.

-

Capillary Insertion: Take a standard melting point capillary tube and seal one end in a flame. Place the sealed capillary, open-end down, into the liquid in the test tube.[10]

-

Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heating and Observation: Gently heat the bath. As the temperature rises, a stream of bubbles will emerge from the inverted capillary as trapped air expands and is replaced by the sample's vapor.[8]

-

Data Recording: Continue heating until a rapid and continuous stream of bubbles is observed. Turn off the heat and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and liquid just begins to enter the capillary tube.[8]

Solubility Profile Assessment

A compound's solubility in acidic, basic, and neutral solvents provides strong clues about its functional groups and overall polarity.[11]

Protocol:

-

Solvent Selection: Prepare test tubes containing 1 mL of the following solvents: Water, 5% HCl (aq), 5% NaOH (aq), 5% NaHCO₃ (aq), and a representative organic solvent like Dichloromethane (DCM).

-

Sample Addition: Add approximately 20-30 mg of the compound to each test tube.

-

Observation: Vigorously shake or vortex each tube for 30-60 seconds. Observe whether the solid dissolves completely. Solubility is defined as the absence of any visible solid particles.[12]

-

Interpretation:

-

Soluble in Water: Indicates significant polarity (unlikely for this compound).

-

Insoluble in Water, Soluble in 5% HCl: Indicates the presence of a basic group (e.g., an amine).

-

Insoluble in Water, Soluble in 5% NaOH: Indicates the presence of an acidic group (e.g., a phenol or carboxylic acid). Solubility in 5% NaHCO₃ further suggests a strongly acidic group like a carboxylic acid.

-

Insoluble in Aqueous Solutions, Soluble in DCM: Confirms the compound is a neutral, non-polar, or weakly polar organic molecule.[13]

-

Logical Flow for Solubility Classification

Caption: Decision workflow for classifying a compound by solubility.

Section 4: Spectroscopic Characterization Profile

Spectroscopic analysis is essential for unambiguous structure elucidation and confirmation. The following are the expected spectral features for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (3H): Expect complex multiplets or distinct doublet/triplet patterns in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling constants will depend on the combined electronic effects of the three substituents.

-

Methoxy Protons (3H): A sharp singlet peak is expected around δ 3.8-4.0 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Six distinct signals are expected in the δ 110-160 ppm region. The carbons directly attached to the electron-withdrawing -CF₃ and -CN groups will be shifted downfield, while the carbon attached to the -OCH₃ group will be shifted upfield.

-

Trifluoromethyl Carbon (1C): A characteristic quartet due to one-bond coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz) is expected around δ 120-130 ppm.[14]

-

Nitrile Carbon (1C): A sharp signal around δ 115-120 ppm.

-

Methoxy Carbon (1C): A signal around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by their characteristic vibrational frequencies.

-

C≡N Stretch: A strong, sharp absorption band around 2225-2235 cm⁻¹ .[14]

-

C-F Stretches: Strong, intense bands in the region of 1100-1350 cm⁻¹ .

-

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Aryl-Alkyl Ether): A distinct band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 201. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₉H₆F₃NO.

-

Key Fragments: Expect fragmentation patterns corresponding to the loss of stable neutral molecules or radicals, such as loss of a methyl radical (-CH₃, M-15), loss of a methoxy radical (-OCH₃, M-31), or loss of a fluorine atom.

Section 5: Safety and Handling

Proper handling of any chemical is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on analogous structures like fluorinated benzonitriles.[5][15]

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[16]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Toxicology: Compounds in this class can be harmful if swallowed, in contact with skin, or if inhaled. They may cause skin and serious eye irritation.[17][18]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.

- Boiling Points - Concept. (2020, March 26). JoVE.

- Experiment 1: Determination of Solubility Class. (n.d.). University of Missouri–St. Louis.

- Experiment: Determining the Boiling Points of Organic Compounds. (2025, July 20). Filo.

- Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S.

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- Melting Point Determin

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). De Anza College.

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Determination of Melting Point. (n.d.). Clarion University.

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.

- 3-Amino-2,6-dichloro-4-(trifluoromethyl)-pyridine | CAS 175277-67-5. (n.d.). Santa Cruz Biotechnology.

- CAS 175277-67-5 3-Amino-2,6-dichloro-4-(trifluoromethyl)pyridine. (n.d.). BOC Sciences.

- Experiment 1: Melting-point Determinations. (n.d.). Thompson Rivers University.

- CAS Number 175277-67-5 - 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine. (n.d.). TRC.

- CAS NO. 175277-67-5 | 3-Amino-2,6-dichloro-4-(trifluoromethyl)pyridine. (n.d.). Arctom.

- Solubility of Organic Compounds. (2023, August 31). University of Calgary.

- 175277-67-5|2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine. (n.d.). BLDpharm.

- Safety Data Sheet - 2-Fluoro-6-methoxybenzonitrile. (2024, February 22). Biosynth.

- 2-Fluoro-6-methoxybenzonitrile. (n.d.). Chem-Impex.

- Safety Data Sheet. (2024, March 7). Sigma-Aldrich.

- 2-Fluoro-6-methoxybenzonitrile 98%. (n.d.). Sigma-Aldrich.

- Safety Data Sheet - 2-Fluoro-6-(trifluoromethyl)benzonitrile. (n.d.). Fisher Scientific.

- Safety Data Sheet - 2,4,6-Trifluorobenzonitrile. (n.d.). Fisher Scientific.

- 2-Methoxy-6-methylbenzonitrile. (n.d.). PubChem - NIH.

- 2-Fluoro-6-(trifluoromethyl)benzonitrile. (n.d.). Chem-Impex.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Journal of Biomedical Research & Environmental Sciences.

- 2-Fluoro-6-methoxybenzonitrile. (n.d.). PubChem - NIH.

- Safety Data Sheet - 2-Fluoro-6-methoxybenzonitrile. (n.d.). TCI Chemicals.

- 2-Fluoro-6-(trifluoromethyl)benzonitrile 97%. (n.d.). Sigma-Aldrich.

- Spectral analysis of 2-Amino-4-(trifluoromethoxy)benzonitrile. (n.d.). Benchchem.

- 2-fluoro-6-(p-methoxyphenoxy)benzonitrile [FTIR] Spectrum. (n.d.). SpectraBase.

- 2-FLUORO-6-METHYLBENZONITRILE(198633-76-0) 1H NMR spectrum. (n.d.). ChemicalBook.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 6). MDPI.

- Theoretical (B3lyp) and Spectroscopic (Ft-Ir, h-Nmr and c-Nmr) Investigation of 2- Methoxy-6-... (n.d.). DergiPark.

- Synthesis method of p-trifluoromethyl benzonitrile compound. (2019, July 5).

- Synthetic method of 2-trifluoromethyl benzamide. (n.d.).

- Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile. (n.d.). PMC - PubMed Central.

- Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. (2019, February 14).

- Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018, June 7). MedCrave online.

- Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. (n.d.).

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-氟-6-(三氟甲基)苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. athabascau.ca [athabascau.ca]

- 7. pennwest.edu [pennwest.edu]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. byjus.com [byjus.com]

- 10. Experiment: Determining the Boiling Points of Organic Compounds Aim: To .. [askfilo.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. scribd.com [scribd.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. biosynth.com [biosynth.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. tcichemicals.com [tcichemicals.com]

"2-Methoxy-6-(trifluoromethyl)benzonitrile" CAS number 1017778-93-6

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzonitrile

CAS Number: 1017778-93-6

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic building block of significant interest in medicinal chemistry and materials science. The strategic placement of the methoxy, trifluoromethyl, and nitrile functional groups imparts unique electronic and physicochemical properties, making it a valuable intermediate for the synthesis of complex molecular architectures. This document details its physicochemical characteristics, proposes a logical synthetic pathway, outlines its applications, provides robust analytical methodologies for characterization and quality control, and summarizes essential safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

Introduction: The Strategic Importance of Fluorinated Benzonitriles

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a cornerstone of modern drug design.[1] The -CF3 group is a powerful modulator of a compound's key properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[2][3] When combined with a methoxy (-OCH3) group, which can act as a hydrogen bond acceptor and influence molecular conformation, the resulting scaffold becomes a highly versatile platform for generating novel chemical entities.

This compound emerges as a particularly valuable synthetic intermediate. The nitrile group serves as a versatile chemical handle, readily convertible into amines, amides, carboxylic acids, or tetrazoles, providing numerous pathways for molecular elaboration. Its position ortho to both the methoxy and trifluoromethyl groups creates a sterically and electronically distinct environment, enabling regioselective reactions for the construction of targeted pharmaceutical and agrochemical agents.

Physicochemical Properties

A summary of the key physicochemical and computed properties of this compound is presented in Table 1. This data is essential for planning reactions, purification, and analytical method development.

| Property | Value | Source |

| CAS Number | 1017778-93-6 | [4] |

| Molecular Formula | C₉H₆F₃NO | [4] |

| Molecular Weight | 201.15 g/mol | [4] |

| MDL Number | MFCD09832310 | [4] |

| SMILES | N#CC1=CC=CC(C(F)(F)F)=C1OC | [4] |

| Storage | Inert atmosphere, room temperature | [4] |

Proposed Synthesis and Manufacturing Workflow

While multiple synthetic routes may exist, a common and industrially scalable approach to ortho-substituted benzonitriles involves the cyanation of an appropriate aryl halide. The following workflow is a proposed, logical pathway for the synthesis of this compound, based on established chemical principles for similar transformations.[5][6]

Caption: Proposed synthetic workflow for this compound.

Causality Behind Experimental Choices:

-

Step 1 (Halogenation): The synthesis logically begins with a commercially available precursor, 1-Methoxy-3-(trifluoromethyl)benzene. An electrophilic aromatic substitution, specifically bromination using bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃), is employed. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The directing effects converge to favor halogenation at the C2 and C6 positions. Careful control of stoichiometry is necessary to favor mono-bromination.

-

Step 2 (Cyanation): The resulting aryl bromide is a suitable substrate for a nucleophilic substitution reaction to introduce the nitrile group. The Rosenmund-von Braun reaction, using copper(I) cyanide (CuCN) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures, is a well-established and robust method for this transformation.[5] This step is critical and often requires an inert atmosphere to prevent side reactions.

-

Step 3 (Purification): Post-reaction workup involves quenching the reaction and extracting the product into an organic solvent. Purification is paramount to achieving the high purity required for subsequent applications. Recrystallization is a cost-effective method for bulk purification if a suitable solvent system is identified. For higher purity or smaller scales, silica gel column chromatography is the method of choice.

Applications in Research and Development

The true value of this compound lies in its role as a versatile building block. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive component in drug design.[2]

-

Pharmaceutical Synthesis: It serves as a key intermediate for creating complex heterocyclic systems. The nitrile can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with azides to form tetrazoles, each a common pharmacophore. It can be used in the synthesis of compounds targeting a range of disorders, analogous to how related benzonitriles are used to create treatments for autoimmune disorders.[7]

-

Agrochemical Development: The structural motifs present in this molecule are frequently found in modern herbicides and pesticides. The trifluoromethyl group is known to contribute to the bioactivity of many agrochemicals.

-

Materials Science: Fluorinated aromatic compounds are used in the development of advanced materials, such as liquid crystals and polymers, due to their unique electronic properties and thermal stability.[8]

Analytical and Quality Control Workflow

Ensuring the identity, purity, and quality of this compound is critical. A multi-step analytical workflow is required for comprehensive characterization.

Caption: Comprehensive analytical workflow for quality control.

Experimental Protocol: Purity by HPLC-UV

This method is designed to separate the main component from potential impurities, providing a quantitative purity value based on peak area percentage.

-

Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). A C18 phase is chosen for its excellent retention and separation of moderately polar aromatic compounds.

-

Mobile Phase:

-

Solvent A: Water with 0.1% Formic Acid (improves peak shape).

-

Solvent B: Acetonitrile with 0.1% Formic Acid.

-

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Injection Volume: 5 µL.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

UV Detection: 254 nm.

-

Gradient Program: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.

-

-

System Validation: The protocol is validated by running a blank (acetonitrile) to ensure no system peaks interfere and by injecting a known standard to confirm retention time and response.

Experimental Protocol: Identity by GC-MS

This protocol confirms the molecular weight of the compound and provides fragmentation data for structural confirmation.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Sample Preparation: Dilute the HPLC sample stock solution 1:10 in dichloromethane.

-

GC-MS Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow of 1.2 mL/min.

-

Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

-

MS Transfer Line: 280 °C.

-

Ion Source: 230 °C.

-

Scan Range: 40-400 m/z.

-

-

Expected Outcome: The analysis should show a primary peak at a specific retention time with a mass spectrum corresponding to the molecular ion (m/z = 201) and a characteristic fragmentation pattern.

Experimental Protocol: Structural Elucidation by NMR

NMR is essential for unambiguously confirming the chemical structure.

-

Instrumentation: 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve 10-15 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR: Expect signals corresponding to the aromatic protons and the methoxy group singlet (~3.9-4.1 ppm).

-

¹³C NMR: Expect signals for all 9 unique carbon atoms, including the nitrile carbon, the trifluoromethyl carbon (as a quartet), and the aromatic and methoxy carbons.

-

¹⁹F NMR: Expect a singlet for the -CF3 group, providing definitive proof of its presence.

Safety and Handling

While specific toxicity data for this compound is not widely published, data from structurally related compounds should be used to inform handling procedures. The compound should be treated as hazardous until proven otherwise.

| Hazard Type | GHS Statement (Based on related compounds) | Precautionary Measures |

| Acute Toxicity | H302+H332: Harmful if swallowed or if inhaled. H311: Toxic in contact with skin. | P261: Avoid breathing dust/fume. P280: Wear protective gloves/clothing/eye protection.[4][9] |

| Skin Irritation | H315: Causes skin irritation. | P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9][10] |

| Eye Irritation | H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10] |

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[11]

-

Storage: Store in a tightly closed container in a dry and cool place. Keep in an inert atmosphere to prevent degradation.[4]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a building block in the synthesis of high-value chemicals. Its unique combination of a reactive nitrile handle, a conformation-influencing methoxy group, and a property-enhancing trifluoromethyl group makes it a strategic asset for medicinal chemists and material scientists. The synthetic and analytical protocols outlined in this guide provide a robust framework for its production, characterization, and application in advanced research programs. Adherence to strict safety protocols is essential when handling this and related chemical intermediates.

References

- Chem-Impex. (n.d.). 2-Fluoro-6-methoxybenzonitrile.

- [No Author]. (2015, October 7).

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 2-Fluoro-6-methoxybenzonitrile 98.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- Combi-Blocks, Inc. (2023, January 2).

- ECHEMI. (n.d.). Buy 2-fluoro-6-methoxybenzonitrile from Conier Chem&Pharma Limited.

- Biosynth. (2024, February 22).

- AOBChem USA. (n.d.). 2-Methoxy-6-(trifluoromethoxy)benzonitrile.

- PubChem - NIH. (n.d.). 2-Methoxy-6-methylbenzonitrile.

- Journal of Biomedical Research & Environmental Sciences. (2024, February 15).

- ChemicalBook. (n.d.). 2-Methoxy-4-(trifluoromethyl)benzonitrile (CAS No. 132927-08-3) Suppliers.

- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of 2-Amino-4-methoxy-5-nitrobenzonitrile.

- Chem-Impex. (n.d.). 2-Fluoro-6-(trifluoromethyl)benzonitrile.

- [No Source]. (n.d.). 6. ANALYTICAL METHODS.

- [No Source]. (n.d.). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers.

- LookChem. (n.d.). Cas no 94088-46-7 (2-Fluoro-6-Methoxybenzonitrile).

- [No Source]. (n.d.). 7. ANALYTICAL METHODS.

- Rochman Lab. (n.d.). Analytical Methods.

- Eureka | Patsnap. (n.d.). Synthesis method of p-trifluoromethyl benzonitrile compound.

- BLD Pharm. (n.d.). 1017778-62-9|2-Methoxy-3-(trifluoromethyl)benzonitrile|BLD Pharm.

- [No Source]. (2022, October 6). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- PubChem - NIH. (n.d.). 2-Fluoro-6-methoxybenzonitrile.

- Google Patents. (n.d.). EP3696165A1 - Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile.

- MDPI. (n.d.).

- Benchchem. (n.d.). The Biological Activity of 2-Hydroxybenzonitrile: A Technical Guide.

- Guidechem. (n.d.). 2-fluoro-6-[[3-methoxy-5-(trifluoromethyl)phenyl]thio]benzonitrile.

- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.

- ChemicalBook. (n.d.). 2-FLUORO-6-(TRIFLUOROMETHYL)BENZONITRILE | 133116-83-3.

- European Patent Office. (2019, February 14). PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE - EP 3696165 A1.

- Eureka | Patsnap. (n.d.). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.

- Chemsrc. (2025, August 22). CAS#:109296-87-9 | 2-Methoxy-6-trifluoromethyl-benzoesauremethylester.

- ResearchGate. (2025, August 9). Chemical constituents and biological activities of different solvent extracts of Prosopis farcta growing in Egypt.

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. 1017778-62-9|2-Methoxy-3-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 5. Synthesis method of p-trifluoromethyl benzonitrile compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 7. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZONITRILE | 133116-83-3 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. combi-blocks.com [combi-blocks.com]

structure elucidation of 2-Methoxy-6-(trifluoromethyl)benzonitrile

An In-depth Technical Guide to the Structure Elucidation of 2-Methoxy-6-(trifluoromethyl)benzonitrile

Introduction

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of all subsequent research. Molecules such as this compound, a substituted aromatic compound, represent key building blocks in the synthesis of complex pharmaceutical agents and functional materials. The presence of three distinct functional groups—a methoxy ether, a trifluoromethyl group, and a nitrile—on a benzene ring creates a unique electronic and steric environment. An error in the assignment of its constitution, particularly the substitution pattern, can invalidate extensive research and development efforts.

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous . As a Senior Application Scientist, my approach emphasizes not just the "how" but the critical "why" behind the analytical strategy. The narrative follows a logical progression from establishing the molecular formula to mapping the intricate atomic connectivity. Every step is designed as a self-validating system, where data from orthogonal techniques converge to build an irrefutable structural proof. This document is intended for researchers, analytical chemists, and drug development professionals who require a robust framework for structural verification.

The Integrated Analytical Workflow: A Strategy for Certainty

The structure elucidation of a novel compound is a puzzle-solving exercise where each analytical technique provides a unique set of clues. A hierarchical approach, beginning with broad-stroke information and progressively moving to fine detail, is the most efficient and reliable strategy. Our workflow integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments. Each technique validates the findings of the others, ensuring the final structural assignment is beyond reproach.

Caption: Integrated workflow for structure elucidation.

Part 1: Foundational Analysis - Molecular Formula and Functional Groups

High-Resolution Mass Spectrometry (HRMS): Establishing the Elemental Formula

Expertise & Experience: The first and most fundamental question for any unknown compound is "What is its molecular formula?". HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of a unique elemental composition. This technique is chosen first because it immediately constrains the structural possibilities to a finite number. For this compound (C₉H₆F₃NO), we expect a distinct molecular ion peak.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Ionization Mode: Acquire data in positive ion mode. The molecule is expected to protonate to form the [M+H]⁺ ion.

-

Mass Range: Scan a mass range from m/z 50 to 500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee high mass accuracy (< 5 ppm).

-

Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition that best fits the measured mass.

Data Presentation: Expected HRMS Data

| Parameter | Expected Value |

| Molecular Formula | C₉H₆F₃NO |

| Exact Mass (M) | 201.0396 |

| Ion Species | [M+H]⁺ |

| Calculated m/z | 202.0474 |

| Required Accuracy | < 5 ppm |

Trustworthiness: The high accuracy of the measurement, combined with the predictable isotopic distribution pattern for the calculated formula, provides a self-validating system. The presence of a single nitrogen atom and the absence of chlorine or bromine will be evident from the M+1 and M+2 peaks, confirming the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: With the molecular formula established, FTIR spectroscopy is employed to identify the key functional groups. This is a rapid and non-destructive technique that confirms the presence of the nitrile, ether, and trifluoromethyl moieties. The vibrational frequencies of these groups are highly characteristic and provide a "fingerprint" of the molecule's key components.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No further preparation is needed.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.

-

Background Correction: Perform a background scan of the clean ATR crystal before running the sample.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Data Presentation: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |

| ~2230 | Strong, Sharp | C≡N (Nitrile) Stretch[2] |

| ~1600, ~1480 | Medium | Aromatic C=C Bending |

| ~1280 | Strong | Aryl-O (Ether) Asymmetric Stretch[3] |

| ~1150-1100 | Very Strong | C-F (Trifluoromethyl) Stretch[4] |

| ~1050 | Strong | Aryl-O (Ether) Symmetric Stretch[3] |

Trustworthiness: The presence of a strong, sharp peak around 2230 cm⁻¹ is a definitive indicator of the nitrile group. Similarly, the very strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of C-F bonds in a CF₃ group.[4] The combination of these specific bands with the ether stretches provides high confidence in the presence of all required functional groups.

Part 2: Definitive Structure - NMR Spectroscopic Analysis

While MS and IR confirm the formula and functional groups, they do not establish how they are connected. NMR spectroscopy is the definitive tool for mapping the molecular skeleton.[5]

¹H, ¹³C, and ¹⁹F NMR: Assigning the Atomic Environments

Expertise & Experience: One-dimensional NMR provides information about the chemical environment of each NMR-active nucleus.

-

¹H NMR: Reveals the number of different types of protons and their neighboring protons. We expect signals for the methoxy group and the three aromatic protons.

-

¹³C NMR: Shows the number of different types of carbon atoms. The trifluoromethyl carbon will exhibit a characteristic splitting pattern due to coupling with the fluorine atoms.

-

¹⁹F NMR: Is highly specific for fluorine-containing compounds.[6][7] The trifluoromethyl group will appear as a single resonance, and its chemical shift is highly indicative of its electronic environment.[8]

Experimental Protocol: Multinuclear NMR

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire with a spectral width of ~16 ppm.

-

¹³C NMR Acquisition: Acquire with proton decoupling, using a spectral width of ~250 ppm. A sufficient number of scans is required to achieve a good signal-to-noise ratio.

-

¹⁹F NMR Acquisition: Acquire with proton decoupling, using a spectral width of ~200 ppm. Chemical shifts are referenced to an external standard like CFCl₃ (δ 0.00).[9]

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to all spectra.

Data Presentation: Predicted 1D NMR Data (in CDCl₃)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration/Coupling | Assignment |

| ¹H | ~3.9 | Singlet | 3H | -OCH₃ |

| ~7.0-7.6 | Multiplet | 3H | Ar-H | |

| ¹³C | ~160 | Singlet | - | C-OCH₃ |

| ~135 (q, J ≈ 35 Hz) | Quartet | - | C-CF₃ | |

| ~115-135 | Multiplets | - | Ar-C | |

| ~122 (q, J ≈ 274 Hz) | Quartet | - | -CF₃ | |

| ~117 | Singlet | - | -C≡N | |

| ~105 | Singlet | - | C-CN | |

| ~56 | Singlet | - | -OCH₃ | |

| ¹⁹F | ~ -62 | Singlet | - | -CF₃ |

Note: Predicted chemical shifts are based on analogous structures and established substituent effects.[10]

2D NMR (HSQC & HMBC): Confirming the Connectivity

Expertise & Experience: While 1D NMR suggests the pieces, 2D NMR proves their connections.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment to establish the substitution pattern.

Data Interpretation & Trustworthiness: The HMBC spectrum provides the definitive proof of the 2-methoxy, 6-trifluoromethyl arrangement. The key correlations we expect to observe are:

-

Methoxy Group Placement: The protons of the methoxy group (~3.9 ppm) will show a correlation to the aromatic carbon at position 2 (~160 ppm).

-

Aromatic Proton Connectivity: The aromatic protons will show correlations to their neighboring carbons, allowing for their sequential assignment around the ring.

-

Functional Group Placement: Crucially, the aromatic proton at position 3 will show a correlation to the carbon bearing the methoxy group (C2) and the carbon at position 5. The proton at position 5 will correlate to the carbon bearing the trifluoromethyl group (C6) and the carbon bearing the nitrile (C1). These long-range couplings are unambiguous evidence of the substitution pattern.

Caption: Key HMBC correlations confirming the molecular structure.

Conclusion

The is achieved through a systematic and integrated analytical workflow. High-resolution mass spectrometry establishes the correct molecular formula, C₉H₆F₃NO. FTIR spectroscopy confirms the presence of the required nitrile, ether, and trifluoromethyl functional groups. Finally, a comprehensive suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (HSQC, HMBC) NMR experiments provides an unambiguous map of atomic connectivity, irrefutably confirming the 2,6-disubstituted pattern. This multi-technique, self-validating approach ensures the highest level of scientific integrity and provides the foundational certainty required for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Vertex AI Search Result[10], Supporting Information, Accessed Jan 17, 2026.

-

DergiPark[11], Theoretical (B3lyp) and Spectroscopic (Ft-Ir, h-Nmr and c-Nmr) Investigation of 2- Methoxy-6-[(3-(P-Methylbenzyl)-4,5-Dihydro-1, URL: https://dergipark.org.tr/en/pub/ijcr/issue/74382/1202577.

-

Insubria[12], FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts, URL: [Link].

-

Royal Society of Chemistry[1], FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine, URL: [Link].

-

Southampton Chemistry Analytical Solutions[8], Multinuclear and Fluorine NMR Spectroscopy, URL: [Link].

-

Taylor & Francis[13], Structure elucidation – Knowledge and References, URL: [Link].

-

UCLA Chemistry[9], 19F NMR Reference Standards, URL: [Link].

-

University of Illinois Grainger Engineering Library[7], Fluorine NMR, URL: [Link].

-

ResearchGate[3], Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol..., URL: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. banglajol.info [banglajol.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. biophysics.org [biophysics.org]

- 8. Multinuclear and Fluorine NMR Spectroscopy | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]

- 9. colorado.edu [colorado.edu]

- 10. rsc.org [rsc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. irinsubria.uninsubria.it [irinsubria.uninsubria.it]

- 13. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzonitrile: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-Methoxy-6-(trifluoromethyl)benzonitrile, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core physicochemical properties, outline a logical synthetic pathway with detailed experimental considerations, and discuss its potential applications, particularly in the context of modern drug development.

Core Physicochemical Properties

This compound (CAS No. 1017778-93-6) is a substituted benzonitrile featuring two key functional groups that dictate its chemical behavior and utility: a methoxy group (-OCH₃) and a trifluoromethyl group (-CF₃).[1] The electron-withdrawing nature of the nitrile (-CN) and trifluoromethyl groups, combined with the electron-donating character of the methoxy group, creates a unique electronic profile on the aromatic ring, making it a versatile intermediate for further chemical modification.

The trifluoromethyl group is particularly valued in drug design for its ability to enhance metabolic stability and increase lipophilicity, which can improve a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The nitrile moiety is a versatile functional group that can participate in various chemical transformations and can act as a bioisostere for other groups or as a hydrogen bond acceptor, interacting with biological targets.[2][3]

A summary of its key quantitative properties is presented below.

| Property | Value | Source / Method |

| CAS Number | 1017778-93-6 | [1] |

| Molecular Formula | C₉H₆F₃NO | Calculated |

| Molecular Weight | 201.15 g/mol | Calculated |

| Monoisotopic Mass | 201.03979 Da | Calculated |

| IUPAC Name | This compound | IUPAC Nomenclature |

Synthesis and Mechanistic Rationale

While multiple synthetic routes may be viable, a highly logical and efficient method for preparing this compound is via a nucleophilic aromatic substitution (SₙAr) reaction. This approach leverages a readily available, ortho-dihalo-substituted precursor.

Proposed Reaction: Nucleophilic substitution of fluoride with methoxide.

-

Starting Material: 2-Fluoro-6-(trifluoromethyl)benzonitrile (CAS No. 133116-83-3).

-

Reagent: Sodium methoxide (NaOMe).

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

Causality and Experimental Choices:

-

Why this Precursor? 2-Fluoro-6-(trifluoromethyl)benzonitrile is an ideal starting material. The fluorine atom is an excellent leaving group for SₙAr reactions. Crucially, the aromatic ring is highly "activated" toward nucleophilic attack by the strong electron-withdrawing effects of both the trifluoromethyl and nitrile groups, which stabilize the negatively charged intermediate (Meisenheimer complex).

-

Choice of Nucleophile: Sodium methoxide provides a potent source of the methoxide (CH₃O⁻) nucleophile required to displace the fluoride.

-

Solvent Rationale: Polar aprotic solvents like DMF are chosen because they effectively solvate the sodium cation (Na⁺) while leaving the methoxide anion relatively "bare" and highly reactive. This enhances the reaction kinetics.

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-Fluoro-6-(trifluoromethyl)benzonitrile (1.0 eq).

-

Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add sodium methoxide (1.1-1.2 eq), either as a solid portion-wise or as a solution in methanol, dropwise over 10-15 minutes. The slight excess of the nucleophile ensures the complete consumption of the starting material.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is no longer detectable.

-

Work-up and Extraction: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized product, a multi-technique analytical approach is mandatory. This self-validating system confirms the structure at multiple levels.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the presence of the aromatic protons and the methoxy group protons (a singlet around 3.8-4.0 ppm).

-

¹⁹F NMR: Will show a singlet corresponding to the -CF₃ group, confirming its presence.

-

¹³C NMR: Will provide a complete carbon fingerprint of the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the exact mass of the compound, matching its calculated monoisotopic mass (201.03979 Da), thereby verifying the molecular formula.

-

Infrared (IR) Spectroscopy: Will confirm the presence of key functional groups, most notably a sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (-C≡N) stretch.

Visualization of Synthetic & Analytical Workflow

The following diagram illustrates the logical flow from starting materials to a fully characterized final product.

Caption: Workflow for the synthesis, purification, and characterization of the target compound.

Applications in Research and Drug Development

Substituted benzonitriles are prevalent scaffolds in active pharmaceutical ingredients (APIs). Their unique electronic and steric properties make them valuable building blocks for creating complex molecules with tailored biological activities. This compound serves as an important intermediate for several reasons:

-

Kinase Inhibitors: The benzonitrile scaffold is a common feature in small molecule kinase inhibitors used in oncology. This compound provides a starting point for synthesizing more complex molecules that can target specific kinase domains.

-

Antiviral and Antimicrobial Agents: Benzonitrile derivatives have been explored for their potential as antiviral (e.g., against Hepatitis C Virus) and antimicrobial agents.

-

Fungicide Synthesis: Structurally related trifluoromethyl benzonitriles are key intermediates in the synthesis of advanced fungicidal compounds used in agriculture.

-

Modulation of Physicochemical Properties: As a synthetic intermediate, this molecule allows for the strategic incorporation of the methoxy and trifluoromethyl groups onto a core structure, which can be used to fine-tune the properties of a final drug candidate to optimize its efficacy and safety.[3]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this compound was not available in the search, related fluorinated and nitrilated aromatic compounds are often harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation.

Standard Laboratory Precautions:

-

Handle only in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Store in a cool, dry, and tightly sealed container.

Researchers are required to consult the specific SDS provided by the supplier before handling this compound.

References

-

This compound (CAS 1017778-93-6) . JS-4674. Available at: [Link]

- Process for the preparation of 4-halophenoxy-2-trifluoromethyl benzonitrile. Google Patents (EP3696165A1).

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . National Center for Biotechnology Information (PMC). Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (Custom Synthesis Information) . Hyma Synthesis. Available at: [Link]

-

Application of Nitrile in Drug Design . ResearchGate. Available at: [Link]

- Preparation method of 2-fluoro-6-trifluoromethyl benzenesulfonyl chloride. Google Patents (CN105801387A).

-

Analysis of Benzenoid Substitution Patterns in Small Molecule Active Pharmaceutical Ingredients . ACS Publications (Journal of Medicinal Chemistry). Available at: [Link]

Sources

An In-Depth Technical Guide to the Safe Handling and Management of 2-Methoxy-6-(trifluoromethyl)benzonitrile

This document provides a comprehensive technical overview of the safety protocols, handling procedures, and emergency responses related to 2-Methoxy-6-(trifluoromethyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes critical safety data with field-proven insights to ensure a secure laboratory environment. The protocols herein are structured to be self-validating, emphasizing the causality behind each safety measure to foster a proactive culture of safety.

Section 1: Compound Profile and Physicochemical Properties

This compound is a substituted aromatic nitrile, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the trifluoromethyl group can enhance lipophilicity and metabolic stability in target molecules, making it a valuable building block in medicinal chemistry.[1] However, the combination of a nitrile group and a fluorinated moiety necessitates a rigorous approach to handling. While specific toxicological data for this exact compound is limited, the known hazards of related aromatic nitriles and trifluoromethyl-substituted compounds form the basis of this guide.[2][3]

Table 1: Physicochemical Data of Related Compounds

| Property | 2-Fluoro-6-(trifluoromethyl)benzonitrile | 2-Fluoro-6-methoxybenzonitrile |

|---|---|---|

| CAS Number | 133116-83-3 | 94088-46-7 |

| Molecular Formula | C₈H₃F₄N | C₈H₆FNO |

| Molecular Weight | 189.11 g/mol | 151.14 g/mol |

| Appearance | White to almost white powder to lump | White crystalline powder |

| Melting Point | 28 °C | 102-106 °C |

| Density | 1.37 g/cm³ | 1.18 g/cm³ |

Note: Data is provided for structurally similar compounds to infer general physical characteristics. Researchers must consult the specific Safety Data Sheet (SDS) for the lot of this compound being used.

Section 2: Hazard Identification and GHS Classification

Based on data from structurally analogous compounds, this compound should be treated as a hazardous substance. The Globally Harmonized System (GHS) classifications for similar benzonitriles consistently indicate risks of acute toxicity, skin irritation, and serious eye irritation.[4]

Table 2: Anticipated GHS Hazard Classification

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

|---|---|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | Warning | GHS07 |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | Warning | GHS07 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |

The primary hazards stem from the nitrile functional group, which can metabolically release cyanide, and the general irritancy of substituted aromatic compounds.[3] The trifluoromethyl group typically does not add unique hazards but contributes to the overall toxicological profile.

Section 3: Risk Assessment and Control Hierarchy

A thorough risk assessment is mandatory before any handling of this compound. The following workflow provides a logical progression for evaluating and mitigating risks.

Caption: Risk assessment workflow prior to handling the compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

-

Chemical Fume Hood: All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

-

Ventilation: The laboratory must have adequate general ventilation.

-

Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[4]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be selected carefully based on the specific tasks.[6]

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves (minimum 5-mil thickness) are suitable for incidental contact, but they provide limited protection and must be changed immediately upon contamination.[7][8] For extended operations or when handling larger quantities, heavier-duty gloves or double-gloving is recommended. Always inspect gloves for tears or punctures before use.[9]

-

Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are required at all times.[10] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[10][11]

-

Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure clothing covers all exposed skin, including long pants and closed-toe shoes.[5]

-

Respiratory Protection: If working outside of a fume hood is unavoidable (a situation that should be prevented through proper planning) or in case of a ventilation failure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is necessary.[2]

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to strict protocols is crucial for minimizing exposure.

Handling Protocol

-

Preparation: Cordon off the work area within the fume hood. Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.[5]

-

Weighing: Weigh the solid compound within the fume hood. Use a tared container to minimize the transfer of material.

-

Manipulation: Handle the material with care to avoid generating dust.[9] If making solutions, add the solid to the solvent slowly.

-

Post-Handling: After handling, decontaminate all surfaces. Wipe down the work area, any equipment used, and the exterior of the primary container.

-

Glove Removal: Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface and dispose of them as hazardous waste.[6][7]

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[12]

Storage Requirements

-

Container: Keep the compound in a tightly sealed, properly labeled container.[12]

-

Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

-

Security: For compounds with significant toxicity, store in a locked cabinet or a location with restricted access.[13]

Section 5: Emergency Response Protocols

Rapid and correct response during an emergency is critical to mitigating harm.

First Aid Measures

Table 3: Emergency First Aid Procedures

| Exposure Route | Action |

|---|---|

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult or has stopped, perform artificial respiration and seek immediate medical attention.[12][14] |

| Skin Contact | Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4][14] |

| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open.[15] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][14] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[4][15] |

Spill Response

The response to a spill depends on its scale. The following flowchart outlines the decision-making process.

Caption: Decision-making flowchart for chemical spill response.